



Application Note: HPLC Analysis of S-Methylmethionine Chloride (Vitamin U)

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Compound of Interest		
Compound Name:	Vitamin U chloride	
Cat. No.:	B13406642	Get Quote

Introduction

S-methylmethionine (SMM), often referred to as Vitamin U, is a derivative of the amino acid methionine. It is found in various plants, with particularly high concentrations in cabbage juice. SMM is of interest to the pharmaceutical and food industries for its potential therapeutic properties, including its role as an anti-ulcerogenic agent. Accurate and reliable quantification of S-methylmethionine chloride in raw materials, pharmaceutical formulations, and food products is crucial for quality control and research. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of S-methylmethionine chloride.

Principle

This method utilizes reversed-phase HPLC with pre-column derivatization for the quantification of S-methylmethionine. S-methylmethionine, lacking a strong chromophore, is derivatized with o-phthalaldehyde (OPA) to yield a highly fluorescent product. This allows for sensitive and selective detection using a fluorescence detector. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. Threonine is employed as an internal standard to ensure accuracy and precision.

Experimental Protocols

1. Instrumentation and Materials



- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and fluorescence detector.
- Chromatography Data System (CDS): For data acquisition and processing.
- Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- · Reagents:
 - S-methylmethionine chloride reference standard
 - Threonine (internal standard)
 - o-phthalaldehyde (OPA)
 - Methanol (HPLC grade)
 - Acetonitrile (HPLC grade)
 - Sodium borate
 - Hydrochloric acid
 - Water (HPLC grade or equivalent)
- 2. Preparation of Solutions
- Borate Buffer (0.4 M, pH 10.5): Dissolve an appropriate amount of sodium borate in water and adjust the pH to 10.5 with a sodium hydroxide solution.
- Derivatization Reagent (OPA): Prepare a solution of o-phthalaldehyde in methanol.
- Standard Stock Solution: Accurately weigh and dissolve S-methylmethionine chloride reference standard in water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).



- Internal Standard (IS) Stock Solution: Accurately weigh and dissolve threonine in water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the S-methylmethionine chloride stock solution with water to achieve concentrations over the desired calibration range (e.g., 2.5-50 µg/mL).[1] Spike each working standard with a fixed concentration of the internal standard.

3. Sample Preparation

- Tablets and Capsules: Weigh and finely powder a representative number of tablets or the contents of capsules. Accurately weigh a portion of the powder equivalent to a specific amount of S-methylmethionine chloride and dissolve it in a known volume of water. Filter the solution through a 0.45 µm syringe filter before derivatization.
- Plant Material: Homogenize the plant material and extract S-methylmethionine chloride with a suitable solvent (e.g., water or a mild acidic solution). Centrifuge and filter the extract through a 0.45 µm syringe filter.

4. Derivatization Procedure

- To a specific volume of the standard or sample solution in a vial, add a defined volume of the internal standard solution (threonine).
- Add a volume of the borate buffer (pH 10.5).
- Add the OPA derivatization reagent.
- Mix and allow the reaction to proceed for a defined period (e.g., 5 minutes) at room temperature.[1]
- Inject a portion of the resulting solution into the HPLC system.

5. HPLC Method

The following table summarizes the chromatographic conditions for the analysis of S-methylmethionine chloride.



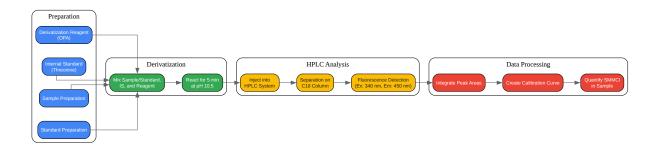
Parameter	Condition
Column	Reversed-phase C18, 250 mm x 4.6 mm, 5 μm
Mobile Phase	Isocratic elution with a suitable mixture of a buffer and an organic modifier (e.g., phosphate buffer and acetonitrile)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	Ambient or controlled (e.g., 30 °C)
Detector	Fluorescence Detector
Excitation Wavelength	340 nm[1]
Emission Wavelength	450 nm[1]
Internal Standard	Threonine[1]

6. Data Analysis

- Identify the peaks for the derivatized S-methylmethionine and threonine based on their retention times.
- Integrate the peak areas of both compounds.
- Construct a calibration curve by plotting the ratio of the peak area of S-methylmethionine to the peak area of the internal standard against the concentration of the S-methylmethionine standards. A linear relationship should be established over the concentration range of 2.5-50 micrograms/ml.[1]
- Determine the concentration of S-methylmethionine chloride in the samples by interpolating their peak area ratios from the calibration curve.

Workflow Diagram





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Caption: Experimental workflow for the HPLC analysis of S-methylmethionine chloride.

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References

- 1. Determination of vitamin U and its degradation products by high- performance liquid chromatography with fluorescence detection PubMed [pubmed.ncbi.nlm.nih.gov]
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